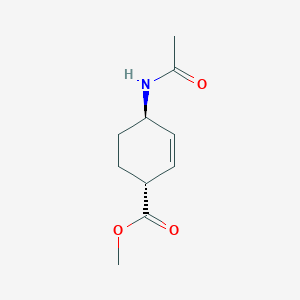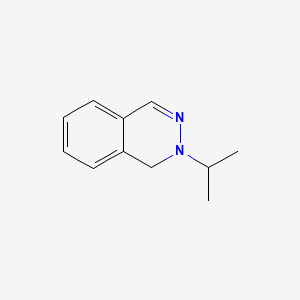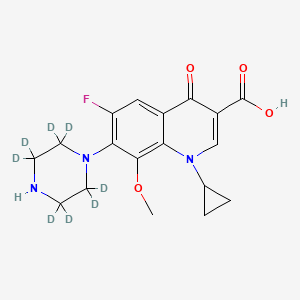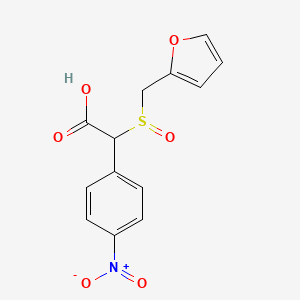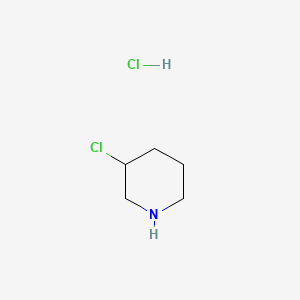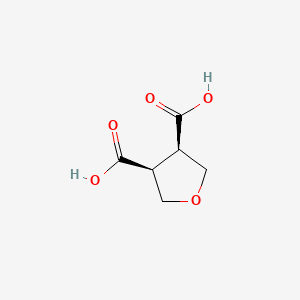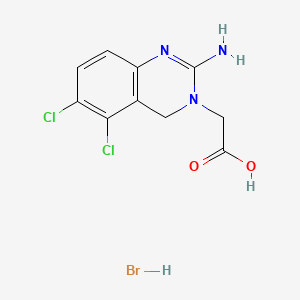
(Anagrelide IMpurity B)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide is a heterocyclic aromatic compound containing a quinazoline moiety substituted by amine and chlorine groups. This compound is known for its strong basic properties and is a metabolite of anagrelide .
Applications De Recherche Scientifique
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
Target of Action
The primary target of 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide, also known as Anagrelide Impurity B, is the platelet-producing cells, specifically the megakaryocytes . These cells are responsible for the production of platelets, which play a crucial role in blood clotting. Anagrelide Impurity B acts on these cells to reduce the dangerously elevated platelet levels seen in conditions like thrombocythemia .
Mode of Action
Anagrelide Impurity B interacts with its target cells by suppressing the transcription factors necessary for the synthesis and maturation of platelet-producing cells . This interaction results in a decrease in platelet counts, which is reflected in reduced platelet counts after 7 to 14 days of administration .
Biochemical Pathways
It is known that the compound inhibits cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase a2 . This inhibition disrupts the postmitotic phase of maturation, leading to a reduction in platelet production .
Pharmacokinetics
Anagrelide, the parent compound, is known to be extensively metabolized, primarily in the liver by cytochrome p450 1a2 (cyp1a2), into two major metabolites . The impact of these properties on the bioavailability of Anagrelide Impurity B is currently unknown.
Result of Action
The molecular and cellular effects of Anagrelide Impurity B’s action primarily involve a reduction in platelet counts. This is achieved through the suppression of transcription factors necessary for the synthesis and maturation of platelet-producing cells . The result is a decrease in the dangerously elevated platelet levels seen in conditions like thrombocythemia .
Action Environment
It is known that the pharmacological effect of anagrelide, the parent compound, is reliant on a gradual suppression of platelet-producing cells . Therefore, factors that could potentially influence this process, such as the presence of other medications or health conditions, could potentially impact the action and efficacy of Anagrelide Impurity B.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide typically involves the reaction of 2-amino-5,6-dichloro-3(4H)-quinazoline with acetic acid and hydrobromic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted quinazolines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5,6-dichloro-3,4-dihydroquinazoline: A closely related compound with similar structural features.
Ethyl 2-amino-5,6-dichloro-3(4H)-quinazolineacetate: Another related compound with an ethyl ester group instead of an acetic acid moiety
Uniqueness
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its strong basic nature and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .
Propriétés
IUPAC Name |
2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O2.BrH/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7;/h1-2H,3-4H2,(H2,13,14)(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUNMMZTHKHYMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737279 |
Source


|
| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194434-39-3 |
Source


|
| Record name | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
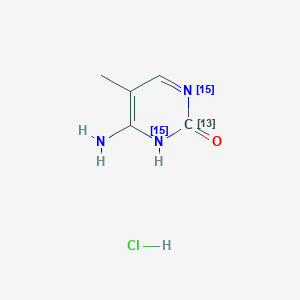
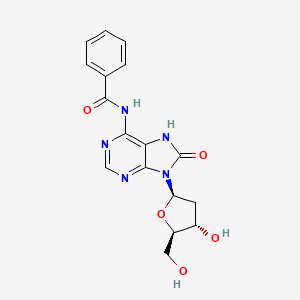

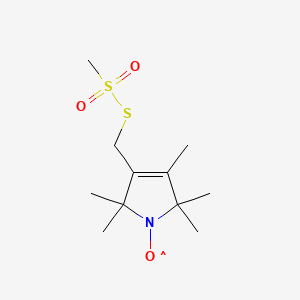
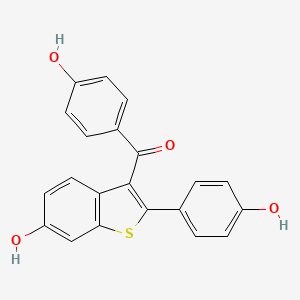
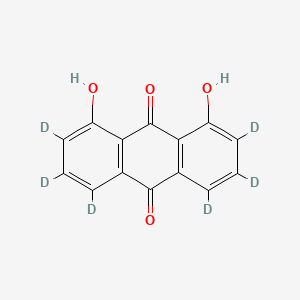
![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
